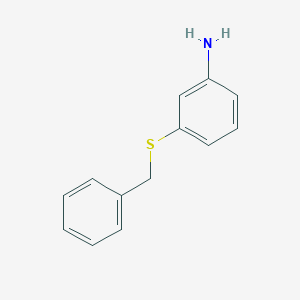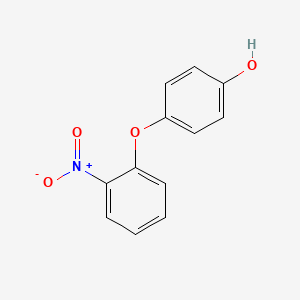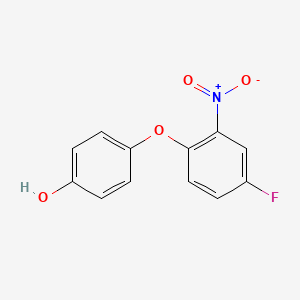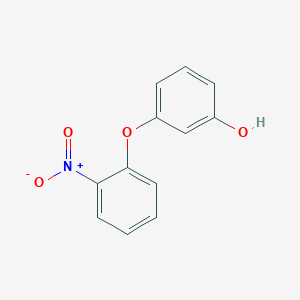![molecular formula C13H18OS B7867041 6-[(2-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7867041.png)
6-[(2-Methylphenyl)sulfanyl]hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Methylphenyl)sulfanyl]hexan-2-one is an organic compound characterized by the presence of a sulfanyl group attached to a hexanone backbone This compound is of interest due to its unique chemical structure, which combines a ketone functional group with a sulfanyl-substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylphenyl)sulfanyl]hexan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylthiophenol and 6-bromohexan-2-one.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the thiol group of 2-methylthiophenol attacks the bromo group of 6-bromohexan-2-one, forming the desired sulfanyl linkage.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, enhancing its nucleophilicity. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-[(2-Methylphenyl)sulfanyl]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: 6-[(2-Methylphenyl)sulfanyl]hexan-2-ol
Substitution: Nitrated or halogenated derivatives of the aromatic ring
科学研究应用
6-[(2-Methylphenyl)sulfanyl]hexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: Researchers may use this compound to study the effects of sulfanyl-substituted ketones on biological systems, including their interactions with enzymes and receptors.
作用机制
The mechanism of action of 6-[(2-Methylphenyl)sulfanyl]hexan-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The sulfanyl group can influence the compound’s binding affinity and specificity, while the ketone group can participate in various biochemical reactions. The exact pathways involved would depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 6-[(4-Methylphenyl)sulfanyl]hexan-2-one
- 6-[(3-Methylphenyl)sulfanyl]hexan-2-one
Comparison
Compared to its analogs, 6-[(2-Methylphenyl)sulfanyl]hexan-2-one is unique due to the position of the methyl group on the aromatic ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the ortho position (2-position) can lead to steric hindrance, influencing the compound’s interactions with other molecules and its overall stability.
属性
IUPAC Name |
6-(2-methylphenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-11-7-3-4-9-13(11)15-10-6-5-8-12(2)14/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLAIXLQQBTWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
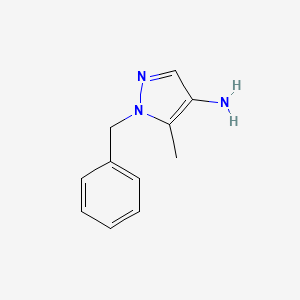
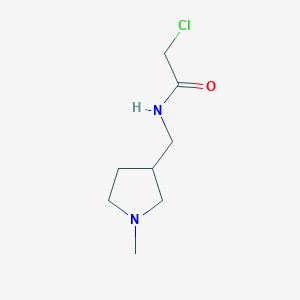
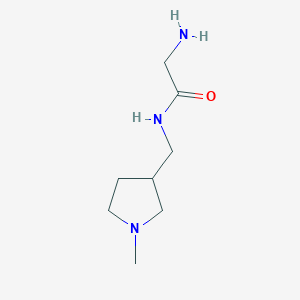
![2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7866980.png)
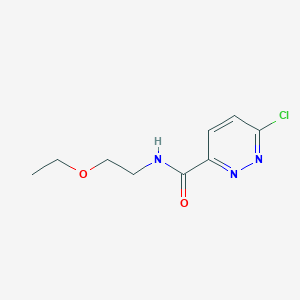
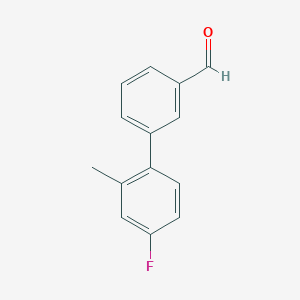
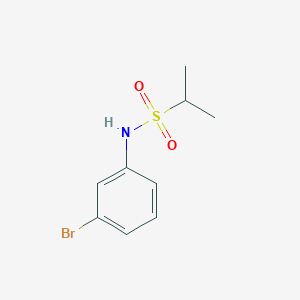
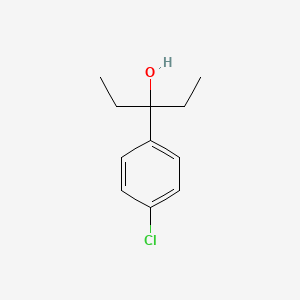
![1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867036.png)
![3-[(2-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B7867040.png)
